molecular formula C22H18N4O5S B2843387 3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide CAS No. 447430-31-1

3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide

Cat. No.: B2843387
CAS No.: 447430-31-1
M. Wt: 450.47
InChI Key: RKCZJUPBZFCCID-UHFFFAOYSA-N
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Description

3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide is a high-purity chemical compound supplied for research and development purposes. This molecule features a complex structure incorporating a naphthalene carboxamide core linked to a 6-methoxypyridazin-3-yl sulfonamide group. Compounds with pyridazine scaffolds, such as this one, are of significant interest in medicinal chemistry and drug discovery research for their potential as enzyme inhibitors or protein-binding agents. The structural components of this molecule suggest potential for biochemical pathway investigation. The presence of both sulfonamide and carboxamide functional groups may contribute to its ability to interact with various biological targets. Researchers can utilize this compound for in vitro studies to explore its physicochemical properties, binding affinity, and selectivity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

3-hydroxy-N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-31-21-11-10-20(24-25-21)26-32(29,30)17-8-6-16(7-9-17)23-22(28)18-12-14-4-2-3-5-15(14)13-19(18)27/h2-13,27H,1H3,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCZJUPBZFCCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, also known by its CAS number 447430-31-1, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C22H18N4O5S
  • Molecular Weight : 446.47 g/mol
  • Structure : The compound features a naphthalene core with hydroxyl and sulfamoyl functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression linked to cell cycle control and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis
MCF-7 (Breast)12.0HDAC inhibition
HeLa (Cervical)8.7Cell cycle arrest at G2/M phase
HCT116 (Colorectal)9.5Synergistic effects with cisplatin

The compound's ability to induce apoptosis was confirmed through annexin V-FITC assays, showing increased annexin V-positive cells in treated groups compared to controls.

Synergistic Effects

In combination therapies, particularly with cisplatin, the compound demonstrated enhanced cytotoxicity. This suggests a potential for use in combination regimens to overcome resistance mechanisms commonly seen in cancer treatments.

Table 2: Synergistic Effects with Cisplatin

Treatment CombinationInhibition Rate (%)
Cisplatin (2.5 µM)26.98 ± 2.84
Compound Alone (2.5 µM)0.53 ± 2.17
Cisplatin + Compound (2.5 µM each)50.81 ± 1.35

Case Study 1: Breast Cancer Model

In a recent study involving MDA-MB-231 breast cancer cells, the compound was shown to induce cell cycle arrest and apoptosis through modulation of key proteins involved in the apoptotic pathway, including p21 and caspase-3 . The results highlighted its potential as part of a therapeutic strategy against aggressive breast cancers.

Case Study 2: Lung Cancer Sensitization

Another investigation focused on non-small cell lung cancer (NSCLC) models demonstrated that the compound could sensitize cells to conventional chemotherapeutics like cisplatin, enhancing overall treatment efficacy . This was attributed to the compound's ability to inhibit HDACs, leading to increased expression of pro-apoptotic factors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of the target compound with analogs:

Compound Name Substituents Molecular Weight (g/mol) Application Reference
3-Hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide (Target) 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl ~500 (estimated) Potential pharmaceuticals -
4-[[4-(Aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide Azo group, 2-methoxyphenyl ~470 Textile/ink dye
3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide 4-Methylphenyl ~279 (CAS 3651-62-5) R&D applications
4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (CAS 21889-27-0) Azo group, 3-chlorophenyl, 2-methoxyphenyl ~450 Textile dye, lab research
3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-[[4-(phenylamino)phenyl]azo]naphthalene-2-carboxamide Azo group, bis(2-hydroxyethyl) groups 470.52 Specialty dye

Key Differences and Implications

  • Sulfamoyl vs. Sulfamoyl groups are common in enzyme inhibitors (e.g., sulfonamide drugs), suggesting possible biological activity.
  • Methoxy-Pyridazine Substituent : The 6-methoxypyridazine moiety in the target compound may improve metabolic stability and electronic effects compared to methoxy-phenyl groups in analogs like CAS 21889-27-0. Quantum chemical studies on similar naphthalene-carboxamides show that substituent position (para vs. meta) alters intramolecular hydrogen bonding and electronic structure .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~500 vs. ~279 for 4-methylphenyl analog) could reduce solubility but enhance binding affinity in biological systems.

Research Findings

  • Electronic Effects : In 3-hydroxy-N-phenyl-naphthalene-2-carboxamide derivatives, para-substituents on the phenyl ring stabilize intramolecular hydrogen bonds between the carboxamide and hydroxy groups, affecting reactivity and interaction with targets .
  • The methoxy group in the target’s pyridazine may similarly optimize interactions.
  • Dye Applications: Azo-containing analogs (e.g., CAS 21889-27-0) are used in textiles and inks due to vibrant color stability , whereas the target’s lack of an azo group suggests non-dye applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including:

  • Sulfamoyl coupling : Reaction between 6-methoxypyridazine-3-amine and 4-chlorosulfonylphenyl intermediates under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Azo bond formation : Diazotization of aromatic amines followed by coupling with hydroxylated naphthalene derivatives, requiring pH control (pH 8–9) and low temperatures (−5 to 5°C) .
  • Carboxamide linkage : Amide bond formation using coupling agents like HATU or DCC in aprotic solvents (e.g., THF) with catalytic DMAP .
    • Critical Conditions : Temperature control during diazotization, solvent purity for sulfamoyl coupling, and stoichiometric ratios of coupling agents to prevent side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, focusing on aromatic regions (δ 6.5–8.5 ppm) and amide protons (δ 10–12 ppm) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+H]+^+ at m/z 505.12) .

Advanced Research Questions

Q. In studies reporting contradictory bioactivity data for this compound, what methodological variables could account for discrepancies?

  • Key Variables :

  • Solvent Systems : DMSO concentration (>0.1% can induce cytotoxicity) and aqueous solubility limitations (use of surfactants like Tween-80) .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) may alter IC50_{50} values .
  • Protein Binding : Serum protein interactions (e.g., albumin) in in vitro assays can reduce effective compound concentration .

Q. What computational modeling approaches predict binding affinity with protein targets, and how do they compare with empirical data?

  • Recommended Methods :

  • Molecular Docking : AutoDock Vina or Glide for preliminary binding mode analysis (focus on sulfamoyl and carboxamide interactions) .
  • MD Simulations : GROMACS/AMBER for stability assessment of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Compare computational ΔG values with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Discrepancies >1.5 kcal/mol warrant re-evaluation of force fields .

Q. How can solubility and bioavailability be optimized without compromising pharmacological activity?

  • Strategies :

  • Prodrug Design : Phosphonooxy or acetylated derivatives to enhance aqueous solubility while retaining target affinity .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (particle size <200 nm) for sustained release .
  • Salt Formation : Hydrochloride or sodium salts to improve crystallinity and dissolution rates .

Q. What are critical considerations for designing SAR studies on derivatives of this compound?

  • SAR Framework :

  • Systematic Modifications : Vary substituents on the pyridazine ring (e.g., methoxy → ethoxy) and naphthalene hydroxyl position .
  • Control Compounds : Include analogs lacking the sulfamoyl group to isolate its contribution to target binding .
  • Assay Standardization : Use consistent enzymatic assays (e.g., kinase inhibition) with Z’ factor >0.5 to ensure reproducibility .

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